N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide
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Overview
Description
N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a bromophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the bromophenyl group, and the final acetamide formation. One common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of o-phenylenediamine with a diketone under acidic conditions to form the quinoxaline ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with an amine derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and quinoxaline core play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials and biological activities.
Uniqueness
N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide stands out due to its unique combination of a quinoxaline core and bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications, particularly in medicinal chemistry and biology.
Properties
Molecular Formula |
C20H19BrN4O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C20H19BrN4O3/c1-3-24(13(2)26)19-20(28)25(17-10-5-4-9-16(17)23-19)12-18(27)22-15-8-6-7-14(21)11-15/h4-11H,3,12H2,1-2H3,(H,22,27) |
InChI Key |
IEONZBQMZZKQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Br)C(=O)C |
Origin of Product |
United States |
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